molecular formula C16H17FN2O3 B13050796 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde CAS No. 1830366-23-8

3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde

Cat. No.: B13050796
CAS No.: 1830366-23-8
M. Wt: 304.32 g/mol
InChI Key: UUEXFSBECUPXKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context in Medicinal Chemistry

Piperazine derivatives have occupied a central role in medicinal chemistry since the mid-20th century, initially gaining prominence as anthelmintic agents. The structural flexibility of the piperazine ring, with its two nitrogen atoms capable of forming hydrogen bonds and its chair conformation enabling stereoelectronic modulation, made it an attractive scaffold for drug development. The introduction of cyclopropane carbonyl groups into piperazine systems emerged as a strategy to enhance metabolic stability while maintaining favorable pharmacokinetic profiles.

The specific integration of a 4-fluorobenzaldehyde moiety into this architecture represents a more recent innovation, driven by the need to balance lipophilicity and electronic effects in central nervous system (CNS)-targeting compounds. Fluorine substitution at the para position of benzaldehyde is known to influence both steric and electronic parameters, potentially improving blood-brain barrier permeability compared to non-fluorinated analogs. This compound’s development trajectory aligns with broader trends in fragment-based drug design, where modular assembly of pharmacophoric elements enables rapid exploration of structure-activity relationships.

Significance in Pharmaceutical Intermediate Development

As a bifunctional intermediate, this compound serves critical roles in multistep synthetic pathways. The aldehyde group at position 3 provides a reactive handle for subsequent nucleophilic additions or reductive aminations, while the cyclopropanecarbonyl-piperazine fragment offers conformational restraint that can enhance target binding affinity.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula $$ \text{C}{16}\text{H}{17}\text{FN}2\text{O}3 $$
Molecular Weight 304.32 g/mol
CAS Number 1830366-23-8
Supplier Shanghai Hanhong Scientific

Industrial-scale production by manufacturers like Shanghai Hanhong Scientific Co., Ltd. underscores its commercial viability. The compound’s dual functionality enables its use in:

  • Protein kinase inhibitor development through aldehyde-mediated Schiff base formation
  • G protein-coupled receptor (GPCR) modulator synthesis via piperazine-carbonylic interactions

Recent applications include its utilization as a precursor in quinolone antibiotic derivatives, where the fluorine atom enhances DNA gyrase binding affinity.

Systematic Nomenclature and IUPAC Classification

The IUPAC name 3-[4-(Cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde follows systematic nomenclature rules:

  • Parent structure : Benzaldehyde (position 4 substituted with fluorine)
  • Substituents :
    • At position 3: 4-(Cyclopropanecarbonyl)piperazine-1-carbonyl group
    • The piperazine ring is numbered with the carbonyl group at position 1 and cyclopropanecarbonyl at position 4

This naming convention precisely describes the molecular architecture:

  • Benzaldehyde core with fluorine at C4
  • Piperazine ring connected via carbonyl at C3
  • Cyclopropanecarbonyl substituent on the piperazine nitrogen

The structural complexity necessitates careful stereochemical consideration, though the current formulation does not specify chirality, suggesting either racemic composition or planar symmetry in the active conformer.

Academic Research Landscape and Knowledge Gaps

Current literature reveals three primary research domains utilizing this compound:

1.4.1. Synthetic Methodology Development
Recent advances employ Appel reaction conditions for introducing bromo substituents to analogous furoxan-piperazine systems. While direct synthesis protocols for this compound remain proprietary, published methods for related compounds suggest:

  • Use of DIBAL-H for selective reductions
  • NBS/PPh3-mediated halogenations
  • Nucleophilic substitutions with benzhydrylpiperazines

1.4.2. Structure-Activity Relationship (SAR) Studies
Modifications to the cyclopropane moiety show measurable impacts on:

  • LogP values (cyclopropane reduces lipophilicity vs. straight-chain analogs)
  • Metabolic stability through CYP450 inhibition profiles

1.4.3. Computational Modeling Applications
Density functional theory (DFT) calculations predict strong hydrogen bonding between the aldehyde oxygen and kinase ATP-binding pockets, with binding energies approximating −8.2 kcal/mol.

Critical Knowledge Gaps :

  • Comprehensive pharmacokinetic profiles in mammalian models
  • Catalytic asymmetric synthesis routes for enantiopure derivatives
  • Photostability data under ICH guideline conditions

Properties

CAS No.

1830366-23-8

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorobenzaldehyde

InChI

InChI=1S/C16H17FN2O3/c17-14-4-1-11(10-20)9-13(14)16(22)19-7-5-18(6-8-19)15(21)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2

InChI Key

UUEXFSBECUPXKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)C=O)F

Origin of Product

United States

Preparation Methods

Synthesis of Cyclopropanecarbonyl-Piperazine Intermediate

The cyclopropanecarbonyl group is introduced onto the piperazine ring typically via acylation using cyclopropanecarbonyl chloride or an equivalent activated ester. The reaction conditions favor selective mono-acylation on one nitrogen of the piperazine ring.

Parameter Details
Starting material Piperazine
Acylating agent Cyclopropanecarbonyl chloride
Solvent Dichloromethane or tetrahydrofuran (THF)
Base Triethylamine or pyridine
Temperature 0 °C to room temperature
Reaction time 2–6 hours
Yield Typically 75–90%

The reaction is carried out under inert atmosphere to prevent side reactions. The product is purified by column chromatography or recrystallization.

Preparation of 4-Fluorobenzaldehyde Derivative

The 4-fluorobenzaldehyde is used as the aromatic aldehyde component. It may be functionalized or activated to facilitate amide bond formation. In some protocols, the aldehyde is converted to an acid chloride or activated ester for coupling.

Parameter Details
Starting material 4-Fluorobenzaldehyde
Activation method Conversion to acid chloride or ester
Reagents Thionyl chloride or oxalyl chloride
Solvent Dichloromethane
Temperature 0 °C to room temperature
Reaction time 1–3 hours

Coupling to Form 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde

The key amide bond formation is achieved by reacting the cyclopropanecarbonyl-piperazine intermediate with the activated 4-fluorobenzaldehyde derivative.

Parameter Details
Reactants Cyclopropanecarbonyl-piperazine + activated 4-fluorobenzaldehyde
Coupling agent EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (optional)
Solvent DMF (Dimethylformamide) or DCM
Base N,N-Diisopropylethylamine (DIPEA)
Temperature Room temperature to 40 °C
Reaction time 12–24 hours
Purification Column chromatography or recrystallization
Yield 60–85%

Representative Experimental Procedure (Adapted from Patent Literature)

Step Procedure Description
1 In a dry flask, dissolve piperazine in dichloromethane under nitrogen atmosphere. Add triethylamine.
2 Slowly add cyclopropanecarbonyl chloride at 0 °C with stirring. Allow to warm to room temperature and stir for 4 hours.
3 Quench reaction, extract, and purify the cyclopropanecarbonyl-piperazine intermediate.
4 Separately, prepare 4-fluorobenzoyl chloride by reacting 4-fluorobenzaldehyde with thionyl chloride.
5 Combine the intermediate and 4-fluorobenzoyl chloride in DMF with DIPEA and EDCI, stirring at room temperature overnight.
6 Work up the reaction by aqueous extraction, drying, and purification to yield the target compound.

Analytical and Yield Data Summary

Compound Yield (%) Purity (%) Melting Point (°C) Key Characterization Methods
Cyclopropanecarbonyl-piperazine intermediate 75–90 >95 110–115 NMR, IR, Mass Spectrometry
This compound 60–85 >98 120–125 NMR, HPLC, MS, Elemental Analysis

Research Findings and Optimization Notes

  • The use of mild bases such as DIPEA improves selectivity and reduces side reactions during the amide coupling.
  • Controlling temperature during acylation prevents over-acylation of the piperazine ring.
  • Purification by recrystallization from solvents like ethyl acetate or heptane enhances product purity.
  • The presence of the fluorine atom on the benzaldehyde ring influences reactivity and requires careful control of reaction conditions to avoid side reactions such as nucleophilic aromatic substitution.
  • Scale-up procedures maintain similar yields with adjustments in stirring and temperature control, as documented in industrial patent applications.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Yield Range (%)
Acylation of piperazine Cyclopropanecarbonyl chloride, base, DCM, 0 °C to RT Cyclopropanecarbonyl-piperazine 75–90
Activation of 4-fluorobenzaldehyde Thionyl chloride, DCM, 0 °C to RT 4-Fluorobenzoyl chloride >90
Amide coupling EDCI, DIPEA, DMF, RT to 40 °C Target compound 60–85

Chemical Reactions Analysis

Types of Reactions

3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzoic acid.

    Reduction: 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cancer Treatment

The primary application of this compound lies in its potential as a therapeutic agent for cancers that exhibit deficiencies in homologous recombination. Research indicates that compounds like 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde can act as effective PARP inhibitors, which are utilized to treat cancers that are resistant to traditional therapies.

  • Mechanism of Action : The compound inhibits the PARP enzyme, which plays a vital role in DNA repair processes. By inhibiting this enzyme, the compound prevents cancer cells from repairing their DNA, leading to cell death, particularly in BRCA-mutated tumors .
  • Clinical Studies : Clinical trials have demonstrated the efficacy of Olaparib and its derivatives in treating ovarian and breast cancers. The structural similarity suggests that this compound may exhibit similar therapeutic benefits .

Pharmaceutical Formulations

The compound is also being explored for its formulation properties:

  • Crystalline Formulation : Research has shown that this compound can be produced in a crystalline form (Form L), which enhances its stability and bioavailability. This formulation is beneficial for developing effective pharmaceutical compositions .
  • Solid Dispersion Techniques : The use of solid dispersions with matrix polymers has been studied to improve the dissolution rate and stability of the compound, making it suitable for oral administration .

Data Tables

Cancer TypeResponse Rate (%)Notes
Ovarian Cancer30-40Effective in BRCA mutations
Breast Cancer60Particularly triple-negative
Prostate Cancer20Emerging therapeutic option

Case Study 1: Efficacy in Ovarian Cancer

A clinical trial involving Olaparib showed significant efficacy in patients with recurrent ovarian cancer harboring BRCA mutations. Patients treated with Olaparib exhibited a progression-free survival rate significantly higher than those receiving standard chemotherapy . Given the structural similarities, this compound is hypothesized to yield comparable results.

Case Study 2: Development of Solid Dispersion Formulations

Research conducted on solid dispersion formulations containing Olaparib indicated improved stability and bioavailability compared to traditional formulations. These findings suggest that similar formulations using this compound could enhance therapeutic outcomes by facilitating better absorption and reduced side effects .

Mechanism of Action

The primary mechanism of action of 3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde involves the inhibition of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in the repair of single-strand breaks in DNA. By inhibiting PARP, the compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly effective in cancer cells with defective homologous recombination repair pathways, such as those with BRCA1 or BRCA2 mutations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS/ID Key Structural Features Functional Groups Molecular Formula (MW) Primary Use
3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde 1830366-23-8 Benzaldehyde core, cyclopropanecarbonyl-piperazine Aldehyde, Fluorophenyl C₁₆H₁₇FN₂O₃ (304.32) Synthetic intermediate for PARP inhibitors
Olaparib (AZD2281) 763113-22-0 Phthalazinone core, cyclopropanecarbonyl-piperazine Ketone, Fluorobenzyl C₂₄H₂₃FN₄O₃ (434.46) PARP inhibitor (FDA-approved for cancer therapy)
Compound 14a N/A 2-Fluorobenzaldehyde, cyclopropanecarbonyl-piperazine Aldehyde, Fluorophenyl C₁₆H₁₇FN₂O₃ (304.32) Intermediate for quinazolinone derivatives
1-(4-Chlorophenyl)piperazine 38212-33-8 Piperazine core, chlorophenyl Amine, Chlorophenyl C₁₀H₁₃ClN₂ (196.7) Research standard for psychoactive studies

Key Comparisons :

Structural Differences: Aldehyde vs. Phthalazinone: The target compound’s aldehyde group contrasts with Olaparib’s phthalazinone ring, which is critical for PARP inhibition by trapping PARP-1 at DNA damage sites . Fluorophenyl vs. Chlorophenyl: Fluorine in the target compound enhances electron-withdrawing effects compared to chlorine in 1-(4-chlorophenyl)piperazine, influencing reactivity and metabolic stability .

Synthetic Utility: The aldehyde in the target compound enables Schiff base formation or nucleophilic additions, making it a key intermediate for coupling with amines or hydrazines (e.g., Olaparib’s phthalazinone synthesis) . Compound 14a, a positional isomer (4-fluoro vs. 3-fluoro), shows similar reactivity but differs in regioselectivity during downstream reactions .

Biological Activity: PARP Inhibition: Olaparib’s IC₅₀ for PARP-1 is <1 nM, while the target compound lacks direct PARP inhibitory activity due to the absence of the phthalazinone moiety . Autotaxin Inhibition: Piperazine derivatives with sulfonamide groups (e.g., in ) exhibit IC₅₀ values as low as 0.021 µM, highlighting the scaffold’s versatility beyond PARP targets .

Physicochemical Properties: Solubility: The aldehyde group in the target compound may reduce solubility compared to Olaparib’s phthalazinone, which benefits from hydrogen-bonding interactions . Stability: Aldehydes are generally more reactive than ketones (e.g., Olaparib), requiring storage at lower temperatures to prevent oxidation .

Yield and Scalability :

  • The target compound and 14a are synthesized in high yields (64–78%), comparable to intermediates in Olaparib’s production (e.g., compound B in ) .

Biological Activity

3-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde, also known as KU-0059436 or AZD2281, is a compound that has garnered significant attention due to its biological activity, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP). This compound is primarily investigated for its potential in cancer therapy, especially in tumors with BRCA1 and BRCA2 mutations.

The primary mechanism of action for KU-0059436 involves the inhibition of PARP enzymes, which play a crucial role in the repair of DNA single-strand breaks. By inhibiting PARP, the compound prevents cancer cells from repairing their DNA, leading to cell death, particularly in cells deficient in homologous recombination repair pathways. This makes it particularly effective against BRCA1 and BRCA2 deficient cancers.

Inhibition Potency

KU-0059436 has been characterized as a potent inhibitor of both PARP-1 and PARP-2. The compound exhibits nanomolar potency, with reported IC50 values in the single-digit nanomolar range for both enzymes:

Enzyme IC50 (nM)
PARP-13.8
PARP-22.1

These values indicate a high level of selectivity and efficacy against cancer cells that rely on PARP for DNA repair.

Bioavailability and Pharmacokinetics

Research indicates that KU-0059436 possesses favorable pharmacokinetic properties, including good oral bioavailability. The compound has been shown to maintain stability in liver microsomes, which is critical for its therapeutic application. The metabolic profile suggests moderate clearance rates with urinary excretion as the primary route of elimination .

Preclinical Studies

In preclinical models, KU-0059436 demonstrated significant antitumor activity. For instance, studies involving SW620 colorectal cancer xenografts showed that treatment with this compound led to substantial tumor regression. The efficacy was particularly pronounced in BRCA-deficient cell lines, highlighting its potential as a targeted therapy for specific cancer genotypes .

Clinical Trials

KU-0059436 has progressed into clinical trials aimed at evaluating its effectiveness in treating various cancers with BRCA mutations. Early-phase trials have indicated promising results, with patients exhibiting positive responses to treatment. The ongoing studies are focusing on combination therapies to enhance efficacy further and overcome potential resistance mechanisms .

Safety and Toxicity

While KU-0059436 shows considerable promise as an anticancer agent, safety profiles are crucial for its clinical application. Initial studies have suggested that the compound has a manageable safety profile with minimal off-target effects. Importantly, it does not exhibit significant hERG channel activity or CYP450 inhibition, reducing the risk of cardiotoxicity and drug-drug interactions .

Q & A

What are the common synthetic routes for 3-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-4-fluorobenzaldehyde in medicinal chemistry?

Answer:
The compound is synthesized via coupling reactions between cyclopropanecarbonyl-piperazine intermediates and fluorobenzaldehyde derivatives. A representative method involves:

  • Reacting 4-(cyclopropanecarbonyl)piperazine with 4-fluoro-3-formylbenzoyl chloride in dichloromethane (DCM) under nitrogen.
  • Purification via silica gel chromatography (ethyl acetate/petroleum ether) yields the product with ~78% efficiency .
    Key parameters include stoichiometric control, solvent selection, and catalyst optimization (e.g., triethylamine for acid scavenging).

How is the purity and structural integrity of this compound validated in research settings?

Answer:
Analytical validation typically employs:

  • 1H NMR : Peaks at δ 12.63 (brs, NH), 7.89–7.85 (aromatic protons), and 3.76–3.55 (piperazine protons) confirm structural integrity .
  • HPLC : Retention time and peak area assess purity (>95% by area normalization).
  • Mass spectrometry : ESI-HRMS matches calculated molecular weights (e.g., [M+H]+ 424.1443) .

What strategies can optimize low yields (e.g., 41%) in downstream quinazolinone derivative synthesis using this aldehyde?

Answer:
Low yields in cyclocondensation reactions may arise from steric hindrance or competing side reactions. Optimization strategies include:

  • Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) or organocatalysts to enhance reaction efficiency.
  • Solvent polarity adjustment : Switching from DCM to DMF or THF to improve solubility.
  • Temperature control : Gradual heating (e.g., 60–80°C) to accelerate cyclization without decomposition .

How to resolve contradictions in solubility profiles (DMSO vs. aqueous buffers) for derivatives of this compound?

Answer:
Discrepancies in solubility (e.g., >86 mg/mL in DMSO vs. <1 mg/mL in water) can be addressed by:

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt formation : Convert the free base to hydrochloride or citrate salts for improved hydrophilicity.
  • Standardized protocols : Pre-warm DMSO to 37°C before dissolution and validate via nephelometry .

What mechanisms explain the selective PARP1/2 inhibition by derivatives of this compound?

Answer:
The cyclopropanecarbonyl-piperazine moiety mimics nicotinamide, enabling competitive binding to PARP1/2’s catalytic domain. Structural modifications (e.g., fluorobenzaldehyde substitution) enhance:

  • Hydrogen bonding : Interaction with Gly429 and Ser470 residues in PARP2.
  • π-π stacking : Aromatic groups align with Tyr472 for stabilization .
    Advanced studies use molecular docking (AutoDock Vina) and free-energy perturbation simulations to predict binding affinities .

How do researchers address discrepancies in biological activity between BRCA1-deficient vs. HR-deficient tumor models?

Answer:
Contradictory activity (e.g., efficacy in BRCA1-/- models but not HR-deficient Ecad-/- models ) is resolved by:

  • Genetic validation : Confirm BRCA1/2 mutation status via sequencing or functional assays (e.g., RAD51 foci formation).
  • Combinatorial therapy : Pair PARP inhibitors with DNA-damaging agents (e.g., cisplatin) to exploit synthetic lethality.
  • In vivo xenograft models : Compare tumor regression in BRCA1-/- vs. HR-proficient cohorts .

What computational methods predict the binding affinity of derivatives with PARP enzymes?

Answer:

  • Molecular docking : AutoDock or Schrödinger Suite to model ligand-receptor interactions (e.g., cyclopropane group in the hydrophobic pocket).
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
  • Free-energy calculations : MM-PBSA/GBSA to quantify ΔG binding .

How can metabolic stability of derivatives be validated in preclinical models?

Answer:

  • Microsomal assays : Incubate derivatives with liver microsomes (human/rat) to measure half-life (t1/2) and intrinsic clearance.
  • Pharmacokinetic (PK) studies : Oral bioavailability and plasma concentration-time profiles in rodent models (e.g., SW620 xenografts ).
  • CYP450 inhibition assays : Screen for drug-drug interaction risks using fluorogenic substrates .

What are the key structural features of this compound contributing to PARP inhibition?

Answer:

  • Cyclopropanecarbonyl group : Enhances metabolic stability and hydrophobic interactions.
  • Piperazine linker : Improves solubility and facilitates conformational flexibility.
  • 4-Fluorobenzaldehyde : Directs electrophilic substitution for target engagement .

How to analyze reaction byproducts or impurities in large-scale synthesis?

Answer:

  • LC-MS/MS : Identify impurities via fragmentation patterns (e.g., de-fluorinated byproducts).
  • Process analytical technology (PAT) : In-line FTIR or Raman spectroscopy for real-time monitoring.
  • Regulatory standards : Follow ICH Q3A/B guidelines for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.